N-[(4-CHLOROPHENYL)SULFONYL]-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)BENZAMIDE
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Overview
Description
N-[(4-CHLOROPHENYL)SULFONYL]-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)BENZAMIDE is a complex organic compound with a molecular formula of C25H20ClNO4S. This compound is characterized by the presence of a chlorophenyl sulfonyl group and a tetrahydrodibenzo[b,d]furan moiety, making it a unique structure in the realm of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-CHLOROPHENYL)SULFONYL]-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)BENZAMIDE typically involves multiple steps. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with 6,7,8,9-tetrahydrodibenzo[b,d]furan-2-amine under basic conditions to form the sulfonamide intermediate. This intermediate is then reacted with benzoyl chloride to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(4-CHLOROPHENYL)SULFONYL]-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
N-[(4-CHLOROPHENYL)SULFONYL]-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of protein tyrosine phosphatases.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[(4-CHLOROPHENYL)SULFONYL]-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit the activity of protein tyrosine phosphatases by binding to the active site of the enzyme, thereby preventing the dephosphorylation of target proteins. This inhibition can lead to the modulation of various cellular signaling pathways, ultimately affecting cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
N-[(4-chlorophenyl)sulfonyl]-β-alanine: Another compound with a chlorophenyl sulfonyl group, but with different biological activities.
N-[(4-chlorophenyl)sulfonyl]-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide: A closely related compound with similar structural features.
Uniqueness
This compound is unique due to its specific combination of functional groups and its potential as a versatile building block in organic synthesis. Its ability to inhibit protein tyrosine phosphatases also sets it apart from other similar compounds, making it a valuable target for drug development and biochemical research.
Properties
Molecular Formula |
C25H20ClNO4S |
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Molecular Weight |
465.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)sulfonyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)benzamide |
InChI |
InChI=1S/C25H20ClNO4S/c26-18-10-13-20(14-11-18)32(29,30)27(25(28)17-6-2-1-3-7-17)19-12-15-24-22(16-19)21-8-4-5-9-23(21)31-24/h1-3,6-7,10-16H,4-5,8-9H2 |
InChI Key |
UYOZLHKVQZFRIY-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C3=C(O2)C=CC(=C3)N(C(=O)C4=CC=CC=C4)S(=O)(=O)C5=CC=C(C=C5)Cl |
Canonical SMILES |
C1CCC2=C(C1)C3=C(O2)C=CC(=C3)N(C(=O)C4=CC=CC=C4)S(=O)(=O)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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